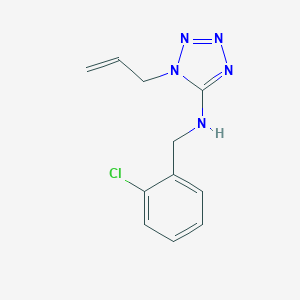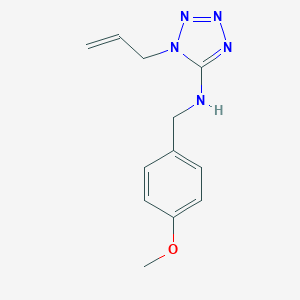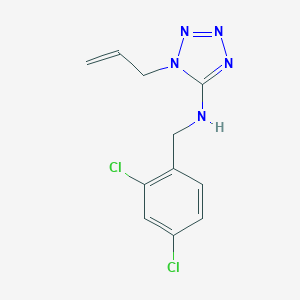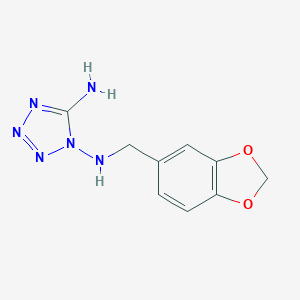![molecular formula C19H22ClN5O2 B276670 N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is a tetrazole compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to exhibit cytotoxic activity against various cancer cell lines. In pharmacology, this compound has been studied for its potential as a calcium channel blocker, as it has been shown to inhibit calcium influx in smooth muscle cells. In biochemistry, this compound has been studied for its potential as a ligand for G protein-coupled receptors.
作用機序
The mechanism of action of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is not fully understood. However, it has been shown to exhibit its cytotoxic activity through the induction of apoptosis in cancer cells. It has also been shown to inhibit calcium influx in smooth muscle cells through the inhibition of L-type calcium channels. Additionally, this compound has been shown to act as a ligand for G protein-coupled receptors, although the specific receptor targets are not yet known.
Biochemical and Physiological Effects:
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit calcium influx in smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases such as hypertension. Furthermore, this compound has been shown to act as a ligand for G protein-coupled receptors, which may have potential applications in the development of novel therapeutics.
実験室実験の利点と制限
One of the advantages of using N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine in lab experiments is its potential as an anticancer agent. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, which makes it a promising candidate for further studies in the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine. One potential direction is the further study of its mechanism of action, which may provide insights into its potential as a therapeutic agent. Another direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to evaluate the potential toxicity of this compound and its derivatives in in vivo models. Finally, the potential applications of this compound as a ligand for G protein-coupled receptors warrant further investigation.
合成法
The synthesis of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with ethylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with sodium azide to form the tetrazole compound.
特性
分子式 |
C19H22ClN5O2 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC名 |
N-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C19H22ClN5O2/c1-4-25-23-19(22-24-25)21-11-15-9-16(20)18(17(10-15)26-3)27-12-14-7-5-13(2)6-8-14/h5-10H,4,11-12H2,1-3H3,(H,21,23) |
InChIキー |
VNAKVCKIBOFHET-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)OC |
正規SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)








![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)